Cas no 5150-32-3 ((+)-(2R,3R)-trans-dihydrokaempferal)

(+)-(2R,3R)-trans-dihydrokaempferal structure
5150-32-3 structure
Productnaam:(+)-(2R,3R)-trans-dihydrokaempferal
CAS-nummer:5150-32-3
MF:C15H12O6
MW:288.252184867859
CID:2079304
PubChem ID:662

(+)-(2R,3R)-trans-dihydrokaempferal Chemische en fysische eigenschappen

Naam en identificatie

    • (+)-(2R,3R)-trans-dihydrokaempferal
    • (+)-2,3-trans-dihydrokaempferol
    • (+)-dihydrokaempferol
    • (2R,3R)-2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • (2R,3R)-3,4',5,7-tetrahydroxyflavanone
    • (2R,3R)-Aromadendrin
    • (2R,3R)-form-Aromadendrin
    • 2,3-dihydrokaempferol
    • 2,4',5,7-Tetrahydroxyflavanone
    • 3,4',5,7-tetrahydroxydihydroflavonol
    • 3,4',5,7-tetrahydroxyflavanone
    • 3,5,7,4'-tetrahydroxyfl
    • 3,5,7,4'-tetrahydroxyflavane
    • 3-hydroxynaringenin
    • 4',5,7-trihydroxydihydroflavonol
    • arimadendrin
    • aromadendrin
    • dihydrocaempferol
    • dihydrokaempferol
    • 3,5,7,4'-Tetrahydroxyflavanone
    • KAEMPFEROL_met008
    • NCGC00488813-01
    • CHEMBL398847
    • AT25341
    • 104486-98-8
    • 724434-08-6
    • 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;
    • 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one #
    • 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one
    • 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-, trans-
    • 3,5,7,4''-TETRAHYDROXYFLAVANONE
    • NS00134207
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-
    • NSC327432
    • SCHEMBL39319
    • DTXSID50274279
    • BCP20472
    • 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
    • AKOS032948350
    • PADQINQHPQKXNL-UHFFFAOYSA-N
    • 4H-1-Benzopyran-4-one,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-
    • 5150-32-3
    • NSC-327432
    • (+/-)-Dihydrokaempferol
    • Inchi: InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H
    • InChI-sleutel: PADQINQHPQKXNL-UHFFFAOYSA-N
    • LACHT: OC1C(Oc2cc(O)cc(O)c2C1=O)c1ccc(O)cc1

Berekende eigenschappen

  • Exacte massa: 288.06338810Da
  • Monoisotopische massa: 288.06338810Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 1
  • Complexiteit: 392
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 107Ų

Artikelen aanbevelen

Aanbevolen leveranciers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海贤鼎生物科技有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd